2-[(4-Fluorophenyl)methoxy]benzotrifluoride
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Overview
Description
2-[(4-Fluorophenyl)methoxy]benzotrifluoride is an organic compound that belongs to the class of benzotrifluoride derivatives. It is characterized by the presence of a fluorophenyl group and a methoxy group attached to a benzotrifluoride core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 4-fluorobenzyl alcohol with benzotrifluoride under specific conditions. One common method is the Williamson ether synthesis, where 4-fluorobenzyl alcohol reacts with benzotrifluoride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product .
Industrial Production Methods
Industrial production of benzotrifluoride derivatives, including this compound, often involves the reaction of benzotrichloride with hydrogen fluoride (HF) in a pressurized reactor. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methoxy]benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic aromatic substitution reactions can occur due to the presence of the fluorophenyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with chlorine can yield chlorinated derivatives, while nucleophilic substitution with methoxide can produce methoxy-substituted products .
Scientific Research Applications
2-[(4-Fluorophenyl)methoxy]benzotrifluoride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound’s unique structure makes it a valuable building block for the development of new drugs and therapeutic agents.
Material Science: It is also explored for its potential use in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. Additionally, the methoxy group can act as an electron-donating group, affecting the compound’s overall electronic properties .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl bromide: This compound shares the trifluoromethylbenzene core but differs in the presence of a bromine atom instead of a methoxy group.
2-Bromo-1-fluoro-4-methoxybenzene: Similar in structure, this compound has a bromine atom and a methoxy group attached to a fluorobenzene ring.
Uniqueness
2-[(4-Fluorophenyl)methoxy]benzotrifluoride is unique due to the combination of the fluorophenyl and methoxy groups attached to the benzotrifluoride core. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-fluoro-4-[[2-(trifluoromethyl)phenoxy]methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c15-11-7-5-10(6-8-11)9-19-13-4-2-1-3-12(13)14(16,17)18/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRPPCSVZPJCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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